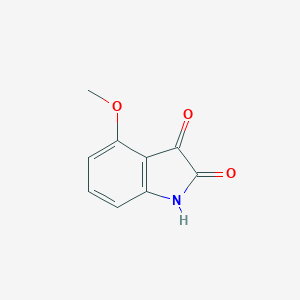

4-Methoxyindolin-2,3-dion

Übersicht

Beschreibung

4-Methoxyindoline-2,3-dione is a heterocyclic compound that belongs to the class of indole derivatives. . This compound has gained significant attention due to its potential biological activity and applications in various fields.

Wissenschaftliche Forschungsanwendungen

4-Methoxyindoline-2,3-dione has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

Biology: It has been studied for its potential antiviral, anticancer, and antimicrobial activities.

Medicine: Research has shown its potential as a therapeutic agent in treating various diseases, including cancer and viral infections.

Industry: It is used in the production of dyes and pigments due to its chromophoric properties.

Wirkmechanismus

Target of Action

A structurally similar compound, 7-methoxyindoline-2,3-dione, is known to be a key intermediate for the ep3 receptor . The EP3 receptor plays a variety of biological roles, including involvement in digestion, the nervous system, renal reabsorption, uterine contractile activity, and the inhibition of gastric acid secretion .

Mode of Action

If it acts similarly to 7-methoxyindoline-2,3-dione, it may interact with its target receptor to modulate various biological functions .

Result of Action

If it acts similarly to 7-Methoxyindoline-2,3-dione, it may influence a variety of biological functions, including digestion, the nervous system, renal reabsorption, uterine contractile activity, and the inhibition of gastric acid secretion .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxyindoline-2,3-dione typically involves the reaction of 4-methoxyaniline with oxalyl chloride to form the corresponding isocyanate, which then undergoes cyclization to yield the desired product . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like triethylamine.

Industrial Production Methods: Industrial production methods for 4-Methoxyindoline-2,3-dione are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Methoxyindoline-2,3-dione undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 4-methoxyisatin.

Reduction: Reduction reactions can convert it to 4-methoxyindoline.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like alkyl halides and amines are used under basic or acidic conditions.

Major Products Formed:

Oxidation: 4-Methoxyisatin

Reduction: 4-Methoxyindoline

Substitution: Various substituted indoline derivatives.

Vergleich Mit ähnlichen Verbindungen

- 6-Methoxyindoline-2,3-dione

- 4-Methoxyisatin

- 6-Methoxyisatin

Comparison: 4-Methoxyindoline-2,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 6-Methoxyindoline-2,3-dione, it has different reactivity and biological activity profiles . The presence of the methoxy group at the 4-position rather than the 6-position significantly alters its interaction with molecular targets and its overall stability .

Biologische Aktivität

4-Methoxyindoline-2,3-dione, also known as 4-methoxyisatin, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, characterization, and biological evaluations, particularly focusing on its antimicrobial, anticancer, and antioxidant properties.

Synthesis and Characterization

4-Methoxyindoline-2,3-dione can be synthesized through various methods involving the reaction of isatin derivatives with methoxy groups. The characterization of the compound typically involves techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm the structure and purity.

Antimicrobial Activity

The compound exhibits notable antimicrobial properties. A study evaluated several derivatives of isoindole-1,3-dione and found that halogenated derivatives showed enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. The inhibition zones for 4-methoxyindoline-2,3-dione were comparable to standard antibiotics such as gentamicin, indicating its potential as an antimicrobial agent .

Table 1: Antimicrobial Activity of 4-Methoxyindoline-2,3-dione Derivatives

| Compound | Microbial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| 4-Methoxyindoline-2,3-dione | Staphylococcus aureus | 15 | |

| 4-Methoxyindoline-2,3-dione | Escherichia coli | 12 | |

| Halogenated Derivative | Salmonella enterica | 18 |

Anticancer Activity

The anticancer potential of 4-methoxyindoline-2,3-dione has been investigated in various cancer cell lines. Research indicates that this compound induces apoptosis in cancer cells and inhibits cell cycle progression. In vitro studies demonstrated significant antiproliferative activity against human cancer cell lines such as Caco-2 and HCT-116 with IC50 values indicating effective cytotoxicity .

Table 2: Anticancer Activity of 4-Methoxyindoline-2,3-dione

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| Caco-2 | 10 | Apoptosis induction | |

| HCT-116 | 8 | Cell cycle arrest | |

| MCF-7 | 5 | Caspase activation |

Antioxidant Activity

In addition to its antimicrobial and anticancer properties, 4-methoxyindoline-2,3-dione has shown strong antioxidant activity. Studies reported that it effectively scavenges free radicals and reduces oxidative stress markers in vitro. The free radical scavenging effect was quantified with an IC50 value indicating its potency compared to standard antioxidants .

Structure-Activity Relationship (SAR)

The biological activity of 4-methoxyindoline-2,3-dione can be attributed to its structural features. The presence of the methoxy group at the fourth position enhances lipophilicity and facilitates better interaction with biological targets. SAR studies suggest that modifications at specific positions can further optimize its therapeutic efficacy against various diseases .

Case Studies

- Antimicrobial Evaluation : A comprehensive study analyzed the effectiveness of various indole derivatives against multiple pathogens. Results indicated that compounds similar to 4-methoxyindoline-2,3-dione exhibited significant antibacterial effects, particularly against Staphylococcus aureus, highlighting their potential for developing new antibiotics .

- Cancer Research : In a study focused on the cytotoxic effects of indole derivatives on cancer cell lines, researchers found that treatment with 4-methoxyindoline-2,3-dione led to a marked decrease in cell viability and an increase in apoptotic markers in colorectal cancer cells .

Eigenschaften

IUPAC Name |

4-methoxy-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c1-13-6-4-2-3-5-7(6)8(11)9(12)10-5/h2-4H,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTERBHLYBWXCPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80464025 | |

| Record name | 4-METHOXYINDOLINE-2,3-DIONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80464025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108937-87-7 | |

| Record name | 4-METHOXYINDOLINE-2,3-DIONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80464025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxy-2,3-dihydro-1H-indole-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.